2-amino-N-(3-methoxyphenyl)benzamide
Overview
Description
2-amino-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2 It is a benzamide derivative characterized by the presence of an amino group at the second position and a methoxyphenyl group at the third position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3-methoxyphenyl)benzamide typically involves the condensation of 2-aminobenzoic acid with 3-methoxyaniline. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as pyridinium p-toluenesulfonate in pyridine . The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, under ultrasonic irradiation has been reported to enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Halogenated derivatives of the benzamide.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-amino-N-(4-methoxyphenyl)benzamide
- 2-amino-N-(3-chlorophenyl)benzamide
- 2-amino-N-(3-nitrophenyl)benzamide
Comparison: 2-amino-N-(3-methoxyphenyl)benzamide is unique due to the presence of the methoxy group at the third position of the phenyl ring, which can influence its electronic properties and reactivity. Compared to its analogs, such as 2-amino-N-(4-methoxyphenyl)benzamide, the position of the methoxy group can affect the compound’s binding affinity to molecular targets and its overall biological activity .
Properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPJJIVWFKEGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368684 | |
Record name | 2-amino-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74699-52-8 | |
Record name | 2-amino-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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